molecular formula C9H15N3O2 B6162724 tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate CAS No. 2098000-15-6

tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate

Cat. No.: B6162724
CAS No.: 2098000-15-6
M. Wt: 197.2
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Description

tert-butyl (1R,3R)-3-azidocyclobutane-1-carboxylate is a synthetic cyclobutane derivative featuring a tert-butyl ester group and an azide (-N₃) substituent. The compound’s structure combines a strained cyclobutane ring with functional groups that enhance its utility in organic synthesis, particularly in "click chemistry" applications (e.g., copper-catalyzed azide-alkyne cycloaddition). The tert-butyl group improves solubility in organic solvents and serves as a protective moiety for the carboxylate, enabling selective deprotection under acidic conditions.

Properties

CAS No.

2098000-15-6

Molecular Formula

C9H15N3O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using azide salts.

    Esterification: The carboxylic acid group on the cyclobutane ring is esterified with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

tert-Butyl (1r,3r)-3-azidocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions to form other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

tert-Butyl (1r,3r)-3-azidocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in click chemistry.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate involves its reactivity with various chemical species. The azido group is particularly reactive and can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is harnessed in bioconjugation and material science applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₂₀N₃O₂ (inferred from structural analogs) .
  • Molecular Weight: ~225.29 g/mol (calculated based on tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate ).
  • Reactivity : The azide group facilitates rapid conjugation reactions, while the cyclobutane ring introduces steric constraints that influence stereochemical outcomes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights critical differences between tert-butyl (1R,3R)-3-azidocyclobutane-1-carboxylate and structurally related cyclobutane derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Azide (-N₃) C₁₁H₂₀N₃O₂ 225.29 Click chemistry, bioconjugation
tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate Amino (-NH₂) C₁₁H₂₁NO₂ 199.29 Intermediate for peptide coupling
tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate Methylamino carbamate C₁₁H₂₂N₂O₂ 214.30 Prodrug synthesis, drug delivery
3-Fluorocyclobutane-1-carbonitrile Fluorine (-F), nitrile (-CN) C₅H₅FN 105.10 Fluorinated building block

Key Observations :

  • Azide vs. Amino Groups: The azide substituent in the target compound enables rapid cycloaddition reactions, unlike the amino group in its analog, which is more suited for amide bond formation .
  • Steric Effects : The tert-butyl group in all analogs enhances solubility but may reduce reaction rates in sterically hindered environments.

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